N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by its unique structure, which includes a cyclopropane ring and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between 4-methoxybenzaldehyde and 2,2-bis(4-methylphenyl)cyclopropane-1-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, followed by cooling and recrystallization to purify the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to its cyclopropane ring structure and the presence of methoxy and methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones .
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H26N2O2/c1-18-4-10-21(11-5-18)26(22-12-6-19(2)7-13-22)16-24(26)25(29)28-27-17-20-8-14-23(30-3)15-9-20/h4-15,17,24H,16H2,1-3H3,(H,28,29)/b27-17+ |
InChI Key |
VLJDGWXNJSXCQR-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.